
Phenoxyacetic acid
Overview
Description
Phenoxyacetic acid is an organic compound with the molecular formula C8H8O3. It is a white solid or tan powder with a sweet and sour odor. This compound is an O-phenyl derivative of glycolic acid and is both a monocarboxylic acid and an aryl ether . This compound is not itself usefully active as an herbicide but forms part of the structure of many phenoxy herbicide derivatives, including 4-chloro-2-methylthis compound and 2,4-dichlorothis compound .
Preparation Methods
Phenoxyacetic acid can be synthesized through several methods:
-
From Sodium Phenolate and Sodium Chloroacetate: : The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond. The reaction is as follows:
- ( C_6H_5O-Na+ + ClCH_2COO-Na+ \rightarrow C_6H_5OCH_2COO-Na+ + NaCl )
- ( C_6H_5OCH_2COO-Na+ + HCl \rightarrow C_6H_5OCH_2COOH + NaCl ) .
-
Industrial Production: : A method involves mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction. The mixture is then acidified with an inorganic acid to obtain this compound .
Chemical Reactions Analysis
Phenoxyacetic acid undergoes various chemical reactions:
Nucleophilic Substitution: The phenolate anion reacts with chloroacetic acid to form this compound.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Scientific Research Applications
Agricultural Applications
Herbicide Use
Phenoxyacetic acid derivatives, such as 2,4-dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA), are widely used as herbicides. These compounds effectively control broadleaf weeds in various crops. The efficacy of these herbicides has been linked to their ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants.
Case Study: MCPA Exposure
A case reported in Sri Lanka highlighted the hepatotoxic effects of MCPA exposure among farmers. A farmer developed liver damage after six months of using this herbicide, illustrating the potential health risks associated with prolonged exposure to this compound derivatives .
Medical Applications
Antidiabetic Research
Recent studies have identified this compound derivatives as potential agonists for the free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. A specific derivative demonstrated significant agonistic activity and improved hyperglycemia levels in diabetic mice without causing hypoglycemia . This suggests that this compound could play a role in developing new antidiabetic medications.
Environmental Applications
Biodegradation Studies
Research has focused on the biodegradation of phenoxyacetic acids by microorganisms. For instance, Alcaligenes eutrophus has been shown to degrade 2,4-dichlorothis compound effectively, highlighting the potential for bioremediation strategies using genetically modified bacteria .
Genetic Adaptation Mechanisms
A study indicated that the transfer of catabolic plasmids among soil bacteria could enhance the degradation rate of this compound in contaminated environments. This genetic adaptation allows microbial communities to better respond to xenobiotic compounds, facilitating environmental cleanup efforts .
Health Risks and Toxicology
Carcinogenic Potential
A case-control study linked exposure to phenoxyacetic acids with an increased risk of soft-tissue sarcomas, suggesting potential carcinogenic effects . This finding emphasizes the need for careful handling and regulation of these compounds in agricultural practices.
Data Table: Summary of Applications
Application Area | Specific Use/Study | Key Findings/Implications |
---|---|---|
Agriculture | Herbicides (e.g., MCPA, 2,4-D) | Effective weed control; health risks from exposure |
Medicine | Antidiabetic agents | Potential FFA1 agonists for type 2 diabetes treatment |
Environmental Science | Biodegradation by Alcaligenes eutrophus | Effective degradation mechanism for environmental cleanup |
Toxicology | Cancer risk assessment | Increased risk of soft-tissue sarcomas with exposure |
Mechanism of Action
Phenoxyacetic acid and its derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to broad-leaf plants, they induce rapid, uncontrolled growth, leading to the plant’s death . This mechanism makes it effective as a herbicide when used in monocotyledonous crops like wheat or maize, selectively killing broad-leaf weeds .
Comparison with Similar Compounds
Phenoxyacetic acid is similar to other phenoxy herbicides such as:
- 4-chloro-2-methylthis compound (MCPA)
- 2,4-dichlorothis compound (2,4-D)
- 2,4,5-trichlorothis compound (2,4,5-T)
These compounds share the this compound structure but differ in their specific substituents, which influence their herbicidal activity and selectivity. This compound itself is unique in its versatility and foundational role in the synthesis of these derivatives .
Biological Activity
Phenoxyacetic acid (PAA) is an aromatic organic compound with significant biological activity, particularly noted for its role in agriculture as a herbicide and in pharmacological applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety. Its chemical structure can be represented as follows:
This structure allows PAA to interact with various biological targets, influencing metabolic pathways and cellular functions.
1. Antidiabetic Effects
Recent studies have highlighted the potential of this compound derivatives as agonists of free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. A notable compound derived from PAA exhibited an agonistic activity with an IC50 value of 43.6 nM, demonstrating efficacy in improving hyperglycemia in diabetic models without inducing hypoglycemia at high doses (40 mg/kg) .
Table 1: Biological Activity of this compound Derivatives
Compound | FFA1 Agonistic Activity (nM) | Effect on Hyperglycemia |
---|---|---|
Compound 16 | 43.6 | Significant improvement |
2. Anti-inflammatory Properties
This compound derivatives have also shown promising anti-inflammatory effects. In a study evaluating new analogs, compounds demonstrated significant inhibition of paw swelling in animal models, with reductions in pro-inflammatory cytokines such as TNF-α and PGE-2 by up to 64% .
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound | Paw Thickness Reduction (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |
---|---|---|---|
Compound A | 63.35 | 61.04 | 60.58 |
Compound B | 46.51 | 64.88 | 57.07 |
Toxicological Concerns
Despite its beneficial applications, this compound is associated with toxicity risks, particularly in agricultural settings. Case studies have documented instances of liver injury linked to exposure to herbicides containing chlorophenoxy acids, including PAA derivatives like MCPA (4-chloro-2-methylthis compound). A case involving a farmer exposed to MCPA revealed obstructive liver injury, emphasizing the need for caution in handling these chemicals .
Environmental Impact and Biodegradation
This compound's persistence in the environment raises concerns regarding its degradation and ecological impact. Research indicates that specific bacterial strains can degrade PAA effectively through horizontal gene transfer mechanisms involving plasmids that enhance catabolic pathways .
Table 3: Biodegradation Efficiency of this compound
Bacterial Strain | Degradation Rate (%) |
---|---|
Ralstonia eutropha | High |
Escherichia coli HB101 | Moderate |
Epidemiological Studies
Epidemiological research has linked exposure to phenoxyacetic acids with increased risks of certain cancers, including non-Hodgkin lymphoma and soft tissue sarcomas. A case-control study indicated a six-fold increase in risk associated with exposure to these compounds .
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods to determine the purity and structural integrity of phenoxyacetic acid derivatives?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid group (C=O stretch at ~1700–1725 cm⁻¹) and ether linkage (C-O-C stretch at ~1250–1050 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The methylene group (CH₂) adjacent to the carboxylic acid typically resonates at δ 4.5–5.0 ppm, while aromatic protons appear at δ 6.8–7.4 ppm .
- ¹³C NMR : The carbonyl carbon (COOH) appears at ~170–175 ppm, and the ether-linked carbons (OCH₂) at ~65–70 ppm.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., this compound: m/z 152.15) and fragmentation patterns (e.g., loss of COOH group) .
Q. How can synthetic routes for this compound derivatives be optimized for yield and scalability?
- Methodological Answer :
- Route 1 : Condensation of phenol with chloroacetic acid in alkaline conditions (e.g., NaOH). Optimize reaction temperature (60–80°C) and molar ratios (1:1.2 phenol:chloroacetic acid) to minimize side products like dichloroacetates .
- Route 2 : Hydrolysis of allyl phenoxyacetate using acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity .
Advanced Research Questions
Q. How should experimental designs account for variability in this compound bioactivity studies, such as phytotoxicity assays?
- Methodological Answer :
- Controlled Variables : Standardize plant growth conditions (light, humidity, soil pH) and this compound application methods (foliar vs. root exposure) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Newman-Keuls) to compare treatment effects on parameters like root elongation or chlorophyll content. Replicate experiments ≥3 times to ensure statistical power .
- Dose-Response Curves : Test logarithmic concentration ranges (e.g., 0.1–100 µM) to identify EC₅₀ values. Include negative (solvent-only) and positive controls (commercial herbicides) .
Q. What advanced analytical techniques are suitable for detecting trace this compound residues in environmental samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
- Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Detection : MRM transitions (e.g., m/z 152→108 for this compound) with limits of detection (LOD) <1 ppb .
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to enhance sensitivity .
Q. How can contradictory data on this compound’s metabolic roles in mammalian systems be resolved?
- Methodological Answer :
- Metabolomics Workflow :
Sample Preparation : Use isotopically labeled internal standards (e.g., this compound-d₅) to normalize urine or plasma samples .
Data Acquisition : Apply high-resolution MS (HRMS) coupled with hydrophilic interaction chromatography (HILIC) for polar metabolites .
Multivariate Analysis : Perform principal component analysis (PCA) to distinguish metabolic clusters and identify confounding variables (e.g., diet, gut microbiota) .
- In Vitro Validation : Test hypotheses using hepatic cell lines to assess this compound’s impact on pathways like β-oxidation or glutathione metabolism .
Q. What strategies mitigate interference from structural analogs in quantifying this compound derivatives via chromatographic methods?
- Methodological Answer :
- Column Selection : Use phenyl-modified stationary phases to enhance separation of aromatic analogs (e.g., 2-phenoxypropionic vs. 4-phenoxybutyric acid) .
- Derivatization : Convert carboxylic acids to methyl esters using BF₃-methanol, improving peak symmetry and resolution in GC-MS .
- Cross-Validation : Confirm results with orthogonal techniques (e.g., NMR for structural elucidation) .
Properties
IUPAC Name |
2-phenoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDWSOZIOUXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5OCH2COOH, C8H8O3 | |
Record name | PHENOXYACETIC ACID | |
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DSSTOX Substance ID |
DTXSID9025873 | |
Record name | Phenoxyacetic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Record name | Phenoxyacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |
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Boiling Point |
545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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CAS No. |
122-59-8 | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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Melting Point |
208 to 212 °F (NTP, 1992), 98 - 99 °C | |
Record name | PHENOXYACETIC ACID | |
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Record name | Phenoxyacetic acid | |
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